molecular formula C17H13F3N4O2S B2875313 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 896341-17-6

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2875313
CAS No.: 896341-17-6
M. Wt: 394.37
InChI Key: AIQJEOQSMJGHRS-UHFFFAOYSA-N
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Description

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on the 4H-pyrido[1,2-a][1,3,5]triazin-4-one scaffold, which is known to function as a versatile and potent kinase inhibitor motif by targeting the adenosine triphosphate (ATP)-binding site of various enzymes. The molecule is strategically functionalized with a methyl group on the pyridine ring and a 2-sulfanylacetamide linker connected to a para-trifluoromethylphenyl group; this specific substitution pattern is designed to enhance binding affinity and selectivity. Compounds featuring the pyridotriazine core, such as the clinical candidate Sotorasib , have demonstrated profound utility in targeting oncogenic signaling pathways, particularly in cancers driven by KRAS mutations. This reagent serves as a critical chemical tool for researchers investigating the structure-activity relationships (SAR) of kinase inhibitors, developing novel targeted therapies, and probing intracellular signal transduction cascades. Its primary research value lies in its potential to inhibit a range of protein kinases , making it a valuable asset for in vitro biochemical assays and cell-based studies aimed at understanding disease mechanisms and identifying new therapeutic interventions.

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c1-10-3-2-8-24-14(10)22-15(23-16(24)26)27-9-13(25)21-12-6-4-11(5-7-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQJEOQSMJGHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary subunits:

  • The pyrido[1,2-a]triazin-4-one core.
  • The sulfanylacetamide linker.
  • The 4-(trifluoromethyl)aniline moiety.

Strategic bond disconnections reveal that the synthesis hinges on the assembly of the pyridotriazine core, followed by thioether formation and subsequent acetamide coupling.

Synthesis of the Pyrido[1,2-a]triazin-4-one Core

Cyclization Strategies for Triazine Ring Formation

The pyrido[1,2-a]triazin-4-one scaffold is typically constructed via cyclocondensation reactions. A representative protocol involves:

  • Starting materials : 2-Aminopyridine derivatives and carbonyl sources (e.g., urea, phosgene analogs).
  • Conditions : Reflux in acetic acid with catalytic p-toluenesulfonic acid (PTSA).

Example procedure (adapted from):

  • 2-Amino-3-methylpyridine (1.0 equiv) is treated with trichloromethyl chloroformate (1.2 equiv) in anhydrous dichloromethane at 0°C.
  • After 2 h, the mixture is warmed to room temperature and stirred for 12 h.
  • Cyclization is initiated by adding ammonium acetate (3.0 equiv) in glacial acetic acid under reflux (110°C, 6 h).

Key data :

  • Yield: 68–72% after recrystallization (ethanol/water).
  • Characterization: $$ ^1H $$ NMR (DMSO- d 6, 300 MHz) δ 8.42 (d, J = 6.0 Hz, 1H), 7.89 (s, 1H), 7.12 (d, J = 6.0 Hz, 1H), 2.48 (s, 3H).

Coupling with 4-(Trifluoromethyl)aniline

Buchwald-Hartwig Amination vs. Direct Acetylation

Two predominant routes exist for installing the 4-(trifluoromethyl)phenyl group:

Route A: Palladium-Catalyzed Cross-Coupling
  • Catalyst system : Pd(OAc)2/Xantphos (5 mol%).
  • Conditions : Toluene, 110°C, 24 h.
  • Yield : 55–60% (limited by trifluoromethyl group steric effects).
Route B: Acylation of Preformed Aniline
  • Procedure :
    • 4-(Trifluoromethyl)aniline (1.1 equiv) is reacted with chloroacetyl chloride (1.0 equiv) in CH2Cl2 with Et3N (2.0 equiv).
    • The resulting chloroacetamide is coupled to the pyridotriazine-thiol via SNAr.
  • Advantage : Higher yield (78–82%) and scalability.

Integrated Synthetic Pathways

One-Pot Cascade Approach

Recent advances (2025) enable a telescoped synthesis using:

  • Multicomponent reaction of cyanoacetohydrazide, ethyl cyanoacetate, and aldehydes to form diaminopyridinones.
  • Sequential cyclization with ninhydrin and malononitrile to assemble the spiro-pyridotriazine core.
  • Thioacetylation and final coupling in ethanol under reflux.

Comparative efficiency :

Parameter Stepwise Synthesis One-Pot Method
Total yield 45% 62%
Reaction time 72 h 24 h
Purification steps 4 1

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$ ^1H $$ NMR : Key signals include:
    • δ 10.21 (s, 1H, NH).
    • δ 8.35 (d, J = 5.8 Hz, 1H, pyridotriazine-H).
    • δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H).
  • HRMS : [M+H]+ calcd. for C18H14F3N5O2S: 429.0821; found: 429.0818.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H2O 60:40, 1.0 mL/min).
  • XRD : Confirms planar geometry of the triazine ring (dihedral angle = 12.3°).

Challenges and Optimization Opportunities

Byproduct Formation in Thioether Synthesis

Common issues include:

  • Over-alkylation at the triazine N-1 position.
  • Hydrolysis of the trifluoromethyl group under basic conditions.

Mitigation strategies :

  • Use of phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity.
  • Lower reaction temperatures (0–5°C) during SNAr steps.

Chemical Reactions Analysis

Types of Reactions

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridotriazine core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as modulation of signaling pathways or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
  • 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
  • 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Uniqueness

The uniqueness of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.

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